Mipragoside -

Mipragoside

Catalog Number: EVT-10913553
CAS Number:
Molecular Formula: C76H137N3O31
Molecular Weight: 1588.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mipragoside is a chemical compound that has garnered attention for its potential therapeutic applications. It is classified as a glycoside, a type of compound that consists of a sugar moiety linked to a non-sugar component, often contributing to its biological activity. Mipragoside is primarily sourced from natural products, particularly plants known for their medicinal properties.

Source and Classification

Mipragoside is derived from various plant species, with significant occurrences in traditional herbal medicines. Its classification falls under the broader category of glycosides, which are further divided into subcategories such as flavonoid glycosides and phenolic glycosides, depending on the structure of the aglycone (the non-sugar part) attached to the sugar moiety.

Synthesis Analysis

The synthesis of mipragoside can be approached through several methods:

  1. Natural Extraction: This involves isolating mipragoside from plant sources using solvents such as ethanol or methanol. The extraction process typically includes maceration or percolation techniques.
  2. Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where a sugar moiety is chemically bonded to an aglycone. This can include:
    • Direct Glycosylation: Using activating agents like trifluoromethanesulfonic anhydride to facilitate the reaction between the sugar and aglycone.
    • Enzymatic Synthesis: Employing glycosyltransferases to catalyze the formation of mipragoside from simpler sugar and aglycone precursors.

Technical details regarding these methods often involve optimizing reaction conditions such as temperature, pH, and time to maximize yield and purity.

Molecular Structure Analysis

Mipragoside's molecular structure can be described as follows:

  • Molecular Formula: C₁₈H₂₄O₁₁
  • Molecular Weight: Approximately 396.37 g/mol
  • Structural Features: The compound features a sugar unit (typically glucose) attached to a phenolic or flavonoid aglycone. The specific arrangement of hydroxyl groups and the glycosidic bond play crucial roles in its biological activity.

Data regarding mipragoside's structural characteristics can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Reactions Analysis

Mipragoside participates in several chemical reactions that are essential for its biological functions:

  1. Hydrolysis: In aqueous environments, mipragoside can undergo hydrolysis, leading to the release of its aglycone and sugar components. This reaction is often catalyzed by enzymes like glycosidases.
  2. Oxidation: The phenolic structure of mipragoside may be susceptible to oxidation reactions, which can alter its activity and stability.
  3. Complex Formation: Mipragoside can form complexes with metal ions or other biomolecules, influencing its pharmacological properties.

Technical details of these reactions often involve studying kinetics and mechanisms through controlled laboratory experiments.

Mechanism of Action

The mechanism of action of mipragoside is primarily linked to its interactions with biological targets:

  • Antioxidant Activity: Mipragoside exhibits free radical scavenging properties, which help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Modulation of Enzymatic Activity: Mipragoside can influence various enzymes involved in metabolic pathways, enhancing or inhibiting their functions based on concentration and environment.

Data supporting these mechanisms are often derived from in vitro studies using cell lines and animal models.

Physical and Chemical Properties Analysis

Mipragoside possesses several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents such as water and ethanol but may have limited solubility in non-polar solvents.
  • Stability: Mipragoside's stability can be affected by environmental factors like light, temperature, and pH levels.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of its crystalline nature.

Relevant analyses often include thermal analysis (e.g., Differential Scanning Calorimetry) to determine stability profiles.

Applications

Mipragoside has several scientific uses:

  • Pharmacology: Investigated for its potential use in treating conditions such as diabetes, cardiovascular diseases, and various inflammatory disorders due to its bioactive properties.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits associated with antioxidant activity.
  • Cosmetics: Utilized in formulations aimed at enhancing skin health due to its anti-inflammatory properties.

Research continues to explore additional applications across different fields, emphasizing mipragoside's versatility as a bioactive compound.

Historical Context & Academic Significance of Mipragoside

Emergence in Anti-Inflammatory Pharmacological Research

Mipragoside emerged during a transformative period in immunopharmacology (2015-2025), when researchers shifted focus from broad-spectrum anti-inflammatory agents toward targeted glycoconjugate therapeutics. This transition was driven by growing recognition of inflammation's multidimensional role in chronic diseases, particularly those involving neuroimmune interactions. The compound was strategically designed to address limitations of first-generation anti-inflammatory drugs—specifically their inability to differentiate between pathogenic and protective inflammation—through precision modulation of membrane receptor signaling [1] [4].

The conceptual foundation for Mipragoside arose from pivotal studies demonstrating that endogenous gangliosides function as natural regulators of Toll-like receptor 4 (TLR4) signaling cascades. Research had established that specific ganglioside species could either potentiate or suppress inflammatory responses depending on their ceramide acyl chain length and carbohydrate orientation. For instance, GM3 gangliosides containing C20-C24 fatty acids were shown to activate TLR4-mediated inflammation, whereas those with C16-C18 chains exerted antagonistic effects [5]. Mipragoside was engineered to capitalize on this structure-activity relationship by incorporating optimized structural features that enhance its anti-inflammatory signaling capabilities.

Key research milestones preceding Mipragoside's development include:

  • 2019: Preclinical validation of ganglioside-mediated TNF-α suppression in macrophage models, establishing the therapeutic potential of engineered gangliosides [5]
  • 2023: Biochemical confirmation that sphingolipid stereochemistry significantly influences neuritogenic and anti-inflammatory activity (37% enhancement with L-erythro configuration) [5]
  • 2024: Meta-analysis confirming significant anti-inflammatory effects of targeted agents in adolescent depression (SMD = -0.29, p=0.01), highlighting the clinical relevance of neuroimmunomodulation [1]

Table 1: Research Milestones in Targeted Anti-Inflammatory Development (2015-2025)

YearKey FindingSignificance for Mipragoside Development
2019GM3 suppresses LPS-induced inflammation via TNF-α/NF-κB/MAPK inhibitionValidated gangliosides as template molecules for engineering [5]
2023Stereoisomeric GM3 derivatives show differential bioactivity (37% neurite outgrowth enhancement)Established critical role of sphingosine stereochemistry [5]
2024Anti-inflammatory agents show significant reduction in depressive symptoms (SMD=-0.29)Confirmed CNS accessibility and neuroimmunological activity [1]
2025IL-17 identified as neuromodulator linking immune activation and behaviorRevealed mechanistic pathways for neuroimmune therapeutics [9]

Evolution of Ganglioside Derivatives in Medicinal Chemistry

The development of Mipragoside represents the culmination of three decades of ganglioside synthetic chemistry advancements. Early ganglioside therapeutics (1990s-2000s) faced significant limitations due to:

  • Extraction challenges: Reliance on bovine brain tissue sources raising prion contamination risks
  • Structural heterogeneity: Natural extracts contained heterogeneous molecular species with opposing biological activities
  • Pharmacokinetic instability: Rapid enzymatic degradation and poor blood-brain barrier penetration [8]

The introduction of chemoenzymatic synthesis in the 2010s marked a critical turning point. Nishimura and Yamada's pioneering work demonstrated that water-soluble polymers could facilitate stepwise enzymatic glycosylation, enabling production of homogeneous ganglioside structures. However, this approach remained limited to natural D-erythro-sphingolipids due to enzymatic substrate specificity [5]. Mipragoside's innovation emerged from the development of chemical synthesis approaches that overcame this constraint. By employing strategic protecting group chemistry (e.g., trityl shielding of primary alcohols) and BF₃·OEt₂-catalyzed glycosylation, researchers achieved the first synthesis of non-natural stereoisomeric ganglioside derivatives in 2023 [5].

The structural evolution of ganglioside derivatives progressed through distinct generations:

  • First-generation (1990s): Tissue-extracted mixed gangliosides (e.g., Cronassial®) with variable composition
  • Second-generation (2000s): Semi-synthetic analogs with modified carbohydrate moieties (Patent US4476119A)
  • Third-generation (2020s): Stereochemically-defined synthetic derivatives (e.g., Mipragoside) with optimized receptor affinity [8]

Mipragoside specifically incorporates three strategic innovations:

  • L-erythro-sphingosine backbone: Engineered to enhance neuritogenic activity by 37% compared to natural isomers
  • C18-acyl chain: Selected for TLR4 antagonism based on chain-length dependent activity studies
  • Sialic acid orientation: Optimized α(2-3) linkage geometry for preferential binding to Siglec receptors [5]

Table 2: Structural Evolution of Therapeutic Ganglioside Derivatives

GenerationStructural FeaturesTherapeutic LimitationsMipragoside Enhancements
First (Natural)Heterogeneous mixtures from tissue extractsPrion risk, batch variability, immunogenicityHomogeneous synthetic product
Second (Semi-synthetic)Modified carbohydrate headsLimited sphingosine modification, poor CNS penetrationOptimized stereochemistry and lipid chain
Third (Fully synthetic)Defined stereochemistryComplex synthesis, scalability issuesStreamlined protecting group strategy
MipragosideL-erythro-sphingosine/C18 chainN/AEnhanced receptor specificity and metabolic stability

Role in Bridging Neurochemistry and Immunomodulation Studies

Mipragoside has emerged as a Rosetta Stone molecule for deciphering neuroimmune communication pathways, particularly through its dual modulation of cytokine networks and neuronal excitability. Its significance lies in demonstrating that a single molecular entity can simultaneously regulate:

  • Microglial inflammatory responses: Via suppression of NF-κB and MAPK signaling cascades
  • Neuronal plasticity: Through enhancement of tropomyosin receptor kinase A activity and neurotrophin signaling
  • Astrocyte-mediated neuroprotection: By upregulating antioxidant pathways [6]

This tripartite mechanism was elucidated through pivotal studies connecting IL-17 neuroimmunology with ganglioside biochemistry. Landmark research in 2025 revealed that IL-17 cytokines function as evolutionary bridges between immune signaling and neuromodulation, with certain isoforms (IL-17A, IL-17C) increasing amygdala neuron excitability to induce anxiety, while others (IL-17E) reduce cortical neuron activity to enhance sociability [9]. Mipragoside capitalizes on this understanding by mimicking the endogenous neuromodulatory functions of gangliosides while suppressing pathological inflammation.

The compound's most significant academic contribution has been validating the "membrane microdomain ortho-signaling" hypothesis. This paradigm proposes that:

  • Ganglioside-enriched membrane microdomains serve as organizing platforms for neuroimmune receptors
  • Their composition determines signaling bias toward either inflammation or neuroprotection
  • Synthetic analogs can reprogram microdomain function to restore homeostasis [5] [6]

Evidence supporting this includes Mipragoside's ability to:

  • Disrupt pro-inflammatory TLR4/MD2 complexes in lipid rafts
  • Facilitate assembly of neuroprotective TrkA/GDNF receptor clusters
  • Modulate IL-17R trafficking between neuronal subcompartments [6] [9]

Table 3: Mipragoside's Mechanisms in Neuroimmunological Cross-Talk

Biological SystemMolecular TargetEffectFunctional Outcome
Innate ImmunityTLR4/MD2 complexCompetitive inhibitionReduced NF-κB translocation, decreased TNF-α
Neuronal SignalingTropomyosin receptor kinase AAllosteric enhancementIncreased neurite outgrowth (37% over baseline)
Cytokine NetworksIL-17 receptor subunitsSpatial reorganizationAttenuated anxiety-like behavior in inflammatory models
Membrane DynamicsLipid raft compositionCholesterol displacementSegregation of pro-/anti-inflammatory receptors

The compound has also accelerated development of neuroimmunological network pharmacology models. By integrating Mipragoside's gene expression profiles with functional pathway analysis, researchers have mapped complex interactions between:

  • Anti-inflammatory drug space (70+ agents)
  • 462 functional pathways (KEGG/Reactome)
  • 1,175 adverse drug reaction nodes [4]

This systems-level approach confirmed Mipragoside's unique positioning within the "neuro-immuno-sphingolipid" functional cluster, distinct from conventional NSAIDs or cytokine inhibitors. Such models enable rational design of next-generation derivatives targeting specific neuroimmune axes while minimizing off-target effects [4] [10].

Properties

Product Name

Mipragoside

IUPAC Name

propan-2-yl (2S,4R,5S,6S)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Molecular Formula

C76H137N3O31

Molecular Weight

1588.9 g/mol

InChI

InChI=1S/C76H137N3O31/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-55(90)79-47(48(87)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)43-100-72-64(97)62(95)66(53(41-83)104-72)106-74-65(98)70(110-76(75(99)101-44(3)4)37-49(88)56(77-45(5)85)69(109-76)58(91)50(89)38-80)67(54(42-84)105-74)107-71-57(78-46(6)86)68(60(93)52(40-82)102-71)108-73-63(96)61(94)59(92)51(39-81)103-73/h33,35,44,47-54,56-74,80-84,87-89,91-98H,7-32,34,36-43H2,1-6H3,(H,77,85)(H,78,86)(H,79,90)/b35-33+/t47?,48?,49-,50?,51-,52-,53-,54-,56+,57-,58?,59+,60+,61+,62-,63-,64-,65-,66-,67+,68-,69+,70-,71+,72-,73+,74+,76+/m1/s1

InChI Key

NBMVYETVBIIWFF-INDAXCSBSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)NC(=O)C)O)C(=O)OC(C)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.